molecular formula C12H13N5 B1500094 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C CAS No. 210100-53-1

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

Cat. No.: B1500094
CAS No.: 210100-53-1
M. Wt: 229.26 g/mol
InChI Key: JFQHIQJNQCWLNR-HVRMQOCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is a heterocyclic amine known for its mutagenic and carcinogenic properties. It is a yellow crystalline powder that is stable at room temperature and has limited solubility in water but dissolves in anhydrous alcohols .

Preparation Methods

Chemical Reactions Analysis

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is widely used in scientific research due to its mutagenic and carcinogenic properties. It is commonly employed in:

Mechanism of Action

The mutagenic and carcinogenic effects of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C are primarily due to its ability to form DNA adducts. These adducts interfere with DNA replication and repair processes, leading to mutations and potentially cancer. The compound targets cellular DNA and disrupts normal cellular functions, which can result in cell death or uncontrolled cell proliferation .

Comparison with Similar Compounds

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C is unique due to its specific structure and properties. Similar compounds include:

These compounds are often compared in research to understand the effects of structural variations on their biological activity and mutagenic potential.

Properties

IUPAC Name

3,7,8-trimethyl(214C)imidazolo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i12+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQHIQJNQCWLNR-HVRMQOCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=[14C](N3C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90661785
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-53-1
Record name 3,7,8-Trimethyl(2-~14~C)-3H-imidazo[4,5-f]quinoxalin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90661785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 2
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 3
Reactant of Route 3
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 4
Reactant of Route 4
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 5
Reactant of Route 5
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C
Reactant of Route 6
Reactant of Route 6
2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.